
Benzocaine-d4
Overview
Description
Benzocaine-d4 is a deuterated form of benzocaine, a well-known local anesthetic. The deuterium atoms replace the hydrogen atoms in the benzocaine molecule, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. Benzocaine itself is an ester of para-aminobenzoic acid and is commonly used for its anesthetic properties in various over-the-counter products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzocaine-d4 typically involves the esterification of para-aminobenzoic acid with ethanol-d4 (deuterated ethanol). The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating under reflux conditions. The general steps are as follows:
Esterification: Para-aminobenzoic acid is reacted with ethanol-d4 in the presence of sulfuric acid. The mixture is heated under reflux to form this compound.
Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and then evaporated to yield the crude product.
Recrystallization: The crude product is purified by recrystallization from ethanol-d4 to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade equipment for refluxing, extraction, and purification. The use of deuterated ethanol in large quantities can be cost-prohibitive, so the production is typically limited to research and specialized applications.
Chemical Reactions Analysis
Types of Reactions: Benzocaine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form para-nitrobenzoic acid.
Reduction: The nitro group in para-nitrobenzoic acid can be reduced back to the amino group, forming this compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Para-nitrobenzoic acid.
Reduction: this compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- NMR Spectroscopy : Benzocaine-d4 serves as an internal standard in NMR spectroscopy. The deuterium atoms provide distinct resonance signals that facilitate the analysis of chemical structures and dynamics.
2. Biology
- Metabolic Studies : Researchers utilize this compound to trace metabolic pathways of benzocaine and its derivatives. The deuterium labeling allows for precise tracking in biological systems.
3. Medicine
- Anesthetic Research : Studies focus on the anesthetic properties and potential side effects of benzocaine derivatives. This compound aids in understanding the pharmacodynamics and pharmacokinetics of local anesthetics.
4. Industry
- Formulation Development : this compound is instrumental in developing new formulations and delivery systems for local anesthetics, enhancing efficacy and safety profiles.
Case Study 1: Allergic Reactions
A notable case highlighted allergic contact dermatitis resulting from benzocaine application during dental procedures. A patient experienced significant edema and dyspnea after using a 20% benzocaine gel. Patch testing confirmed sensitivity to benzocaine, underscoring the need for caution among patients with known allergies to local anesthetics .
Case Study 2: Molecular Binding Studies
Research utilizing molecular dynamics simulations has characterized binding sites for benzocaine within sodium channels. These studies reveal that benzocaine can occupy hydrophobic pockets within the channel structure, influencing its anesthetic efficacy . Such insights are vital for understanding how modifications like deuteration affect binding affinity and therapeutic outcomes.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Chemistry | NMR Spectroscopy | Distinct signals from deuterium |
Biology | Metabolic Tracking | Precise tracking of metabolic pathways |
Medicine | Anesthetic Research | Insights into pharmacodynamics |
Industry | Formulation Development | Enhanced safety and efficacy |
Mechanism of Action
Benzocaine-d4 exerts its effects by blocking voltage-gated sodium channels in nerve cells. This prevents the influx of sodium ions, which is necessary for the propagation of action potentials. As a result, the transmission of nerve impulses is inhibited, leading to a loss of sensation in the targeted area. The deuterium atoms do not significantly alter the mechanism of action compared to non-deuterated benzocaine.
Comparison with Similar Compounds
Procaine: Another local anesthetic with a similar structure but with a different ester group.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: An ester of para-aminobenzoic acid used for its anesthetic properties.
Declopramide: A compound with similar anesthetic properties but different pharmacokinetics.
Uniqueness: Benzocaine-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-deuterated compounds.
Biological Activity
Benzocaine-d4 is a deuterated derivative of benzocaine, an established local anesthetic widely used in medical and dental applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
Target and Mode of Action
this compound primarily targets sodium channels in nerve cells. It diffuses into these cells and binds to sodium channels, effectively blocking the influx of sodium ions. This action inhibits the transmission of pain signals along nerve fibers, providing temporary relief from pain and itching associated with minor skin irritations, burns, and insect bites.
Biochemical Pathways
The compound's primary biochemical pathway involves the blockade of sodium ion channels. This results in a decrease in neuronal excitability and a reduction in pain perception. The low pKa value (2.6) of this compound contributes to its solubility in aqueous conditions (0.4 mg/ml), facilitating its absorption through biological membranes.
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to its parent compound, benzocaine. Its rapid onset of action is attributed to its ability to penetrate nerve membranes quickly. However, comprehensive data on the pharmacokinetics specific to this compound is limited, necessitating further research to fully understand its behavior in biological systems.
Research Applications
This compound serves various roles in scientific research:
- Chemistry : It is utilized as an internal standard in NMR spectroscopy due to its distinct deuterium signals.
- Biology : The compound aids in studying the metabolism and pharmacokinetics of benzocaine by tracking its deuterium-labeled form.
- Medicine : Researchers investigate the anesthetic properties and potential side effects of benzocaine derivatives using this compound.
- Industry : It contributes to the development of new formulations and delivery systems for local anesthetics.
Allergic Reactions
A notable case study highlighted allergic contact dermatitis resulting from benzocaine application. A patient experienced edema and dyspnea following the use of a 20% benzocaine gel during a dental procedure. Patch testing confirmed sensitivity to benzocaine, emphasizing the need for caution in patients with known allergies to local anesthetics .
Efficacy in Pain Management
A randomized controlled trial examined the efficacy of benzocaine gel compared to other treatments for managing pain associated with ulcers. The study reported that a 20% benzocaine gel significantly reduced pain levels compared to placebo, demonstrating its effectiveness as a topical anesthetic .
Data Table: Comparative Efficacy of Treatments
Treatment | Pain Reduction (VAS Day 1) | Pain Reduction (VAS Day 4) |
---|---|---|
5% Amlexanox | 7.40 | 4.50 |
0.1% Triamcinolone Acetonide | 7.20 | 2.90 |
20% Benzocaine Gel | 6.10 | 3.10 |
Placebo | 6.70 | 2.50 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Benzocaine-d4 to maximize isotopic purity?
- Methodological Answer : Synthesis optimization requires controlling variables such as reaction temperature, deuterium source (e.g., D₂O or deuterated ethanol), and catalyst concentration (e.g., concentrated H₂SO₄ for esterification). Isotopic purity can be monitored via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to quantify deuterium incorporation. Post-synthesis purification steps, such as recrystallization in deuterated solvents, may further enhance purity .
Q. What characterization techniques are most suitable for verifying the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Infrared (IR) Spectroscopy : Compare deuterated vs. non-deuterated C-H/D stretching vibrations (e.g., shifts near 2200 cm⁻¹ for C-D bonds) .
- High-Performance Liquid Chromatography (HPLC) : Assess chemical purity and resolve isotopic variants using reverse-phase columns with UV detection at λmax = 294 nm .
- NMR Spectroscopy : Analyze deuterium-induced splitting patterns in ¹H-NMR or use ²H-NMR for direct isotopic confirmation .
Q. How does deuterium labeling influence the solubility and stability of this compound compared to non-deuterated Benzocaine?
- Methodological Answer : Deuterium substitution increases molecular mass (169.21 vs. 165.2 g/mol) and may alter hydrophobic interactions. Stability under varying pH and temperature can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Solubility differences are quantified using shake-flask methods in buffered solutions (pH 4–8) .
Advanced Research Questions
Q. How can researchers design in vitro studies to evaluate the deuterium isotope effect (DIE) on this compound’s sodium channel inhibition?
- Methodological Answer : Use voltage-clamp electrophysiology on expressed Na⁺ channels (e.g., hNav1.7) to compare IC₅₀ values between this compound and non-deuterated analogs. Control variables include membrane potential (+30 mV) and buffer composition. Statistical analysis (e.g., t-test) should confirm significance of DIE on channel blockade kinetics .
Q. What strategies resolve contradictions in reported deuterium isotope effects on this compound’s metabolic stability?
- Methodological Answer : Discrepancies may arise from enzyme-specific deuteration impacts (e.g., cytochrome P450 vs. esterases). Address this by:
- Conducting isotopic tracing in hepatic microsomes with LC-MS/MS to track metabolite ratios (e.g., deuterated vs. non-deuterated 4-aminobenzoic acid).
- Applying enzyme inhibition assays to isolate metabolic pathways (e.g., using CYP3A4 inhibitors) .
Q. How can isotopic labeling be leveraged to study this compound’s tissue distribution in preclinical models?
- Methodological Answer : Administer this compound intravenously to rodents and use quantitative whole-body autoradiography (QWBA) or matrix-assisted laser desorption/ionization imaging (MALDI-I) to map deuterium localization. Compare with non-deuterated controls to distinguish pharmacokinetic differences .
Q. What analytical approaches are recommended for addressing discrepancies in this compound’s spectroscopic data across laboratories?
- Methodological Answer : Standardize protocols using:
- Reference standards : Calibrate instruments with certified this compound (≥98% purity) .
- Inter-laboratory validation : Share raw spectral data (e.g., via databases like NIST Chemistry WebBook) and apply multivariate analysis (e.g., PLSR) to identify instrumental or sample prep biases .
Q. Guidance for Rigorous Research Design
- Framing Questions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions drive original insights, such as exploring deuterium’s role in reducing first-pass metabolism .
- Data Contradictions : Apply principal contradiction analysis to prioritize variables (e.g., isotopic purity vs. metabolic enzyme variability) that most significantly impact outcomes .
- Ethical Compliance : Adhere to institutional guidelines for handling deuterated compounds, including waste disposal and exposure limits .
Properties
IUPAC Name |
ethyl 4-amino-2,3,5,6-tetradeuteriobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLLBZGZJTVJG-LNFUJOGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661793 | |
Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342611-08-9 | |
Record name | Ethyl 4-amino(~2~H_4_)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.